N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide
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Overview
Description
1-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a fluorobenzoyl group attached to a thiourea backbone. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-benzylpiperazin-1-yl)aniline: This intermediate is synthesized by reacting 4-benzylpiperazine with aniline under appropriate conditions.
Formation of 4-(4-benzylpiperazin-1-yl)phenyl isothiocyanate: This step involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with thiophosgene to form the isothiocyanate intermediate.
Synthesis of the final compound: The final step involves the reaction of 4-(4-benzylpiperazin-1-yl)phenyl isothiocyanate with 4-fluorobenzoyl chloride to yield 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
1-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: The compound is investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity and selectivity. The thiourea backbone may contribute to the compound’s ability to form hydrogen bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzylpiperazin-1-yl)phenyl isothiocyanate
- 4-(4-Benzylpiperazin-1-yl)aniline
- 4-Fluorobenzoyl chloride
Uniqueness
1-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(4-fluorobenzoyl)thiourea is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of both the benzylpiperazine and fluorobenzoyl moieties enhances its potential as a therapeutic agent, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H25FN4OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H25FN4OS/c26-21-8-6-20(7-9-21)24(31)28-25(32)27-22-10-12-23(13-11-22)30-16-14-29(15-17-30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H2,27,28,31,32) |
InChI Key |
ROTVYRISTWUKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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